molecular formula C12H11F7N4O2 B279682 3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B279682
M. Wt: 376.23 g/mol
InChI Key: CRMJTOHHGRKXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol, also known as BAY 85-8501, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol 85-8501 is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in various signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation. By inhibiting GSK-3, this compound 85-8501 can modulate these signaling pathways and affect various cellular processes, including cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound 85-8501 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 85-8501 has been shown to inhibit cell growth and induce apoptosis. In animal models of inflammatory diseases, this compound 85-8501 has been shown to reduce inflammation and improve tissue damage. In animal models of Alzheimer's disease, this compound 85-8501 has been shown to improve cognitive function and reduce amyloid beta accumulation.

Advantages and Limitations for Lab Experiments

One advantage of 3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol 85-8501 is its specificity for GSK-3, which allows for targeted inhibition of this enzyme. This specificity can also reduce the potential for off-target effects. However, one limitation of this compound 85-8501 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol 85-8501. One area of interest is the development of more potent and selective inhibitors of GSK-3. Another area of interest is the use of this compound 85-8501 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the use of this compound 85-8501 in clinical trials for the treatment of cancer, inflammation, and neurodegenerative disorders is an area of ongoing research.

Synthesis Methods

The synthesis of 3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol 85-8501 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with acetic anhydride to form 1-acetyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole. The second step involves the reaction of this compound with 1,1-difluoro-1-chloroethane in the presence of a base to form 1-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanone. The final step involves the reaction of this compound with hydroxylamine hydrochloride to form this compound 85-8501.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol 85-8501 has been extensively studied for its potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound 85-8501 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound 85-8501 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Properties

Molecular Formula

C12H11F7N4O2

Molecular Weight

376.23 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone

InChI

InChI=1S/C12H11F7N4O2/c1-5-2-7(12(17,18)19)21-22(5)4-8(24)23-11(25,10(15)16)3-6(20-23)9(13)14/h2,9-10,25H,3-4H2,1H3

InChI Key

CRMJTOHHGRKXGU-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.